molecular formula C9H9BrClNO2 B1449449 2-(4-Bromo-3-chlorophenoxy)propanamide CAS No. 1935007-23-0

2-(4-Bromo-3-chlorophenoxy)propanamide

Cat. No. B1449449
M. Wt: 278.53 g/mol
InChI Key: JAYIEMONKNIQHK-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenoxy)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a halogenated amide that has a molecular weight of 269.52 g/mol and a chemical formula of C9H8BrClNO2. This compound is also known by the name of Broflanilide and is commonly used as a pesticide and insecticide.

Scientific Research Applications

Synthesis and Chemical Properties

  • Arylsubstituted halogen(thiocyanato)amides, including 2-(4-Bromo-3-chlorophenoxy)propanamide, have been synthesized through copper catalytic anionarylation. These compounds exhibit potential for antimicrobial applications due to their antibacterial and antifungal properties (Baranovskyi et al., 2018).

Herbicidal Activity

  • Compounds structurally related to 2-(4-Bromo-3-chlorophenoxy)propanamide have been found effective as herbicides. These include N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and similar derivatives, which demonstrate significant herbicidal activity (Liu et al., 2008).

Applications in Polymerization

  • 2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a compound analogous to 2-(4-Bromo-3-chlorophenoxy)propanamide, has been synthesized and shown to be an efficient fluorescent initiator in the polymerization of acrylates. This demonstrates its potential in material sciences, particularly in the synthesis of novel polymers (Kulai & Mallet-Ladeira, 2016).

Fungicidal Properties

  • Related compounds, such as substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, have shown fungicidal activity, suggesting potential applications in agriculture and phytosanitary fields (Kuzenkov & Zakharychev, 2009).

Optical and Electro-Optical Applications

  • Compounds like N-(2-Chlorophenyl)-(1-Propanamide), which share functional groups with 2-(4-Bromo-3-chlorophenoxy)propanamide, have been investigated for their non-linear optical properties. These studies suggest potential applications in fields like photonics and telecommunications (Prabhu & Rao, 2000).

properties

IUPAC Name

2-(4-bromo-3-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYIEMONKNIQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-chlorophenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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